molecular formula C10H8ClNS B1391914 4-(5-Chloro-2-thienyl)-2-methylpyridine CAS No. 1187169-96-5

4-(5-Chloro-2-thienyl)-2-methylpyridine

Cat. No. B1391914
M. Wt: 209.7 g/mol
InChI Key: KWNIGTGWXZYRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-thienyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Scientific Research Applications

  • Pharmacology

    • Summary of the application : 4-(5-Chloro-2-thienyl)-2-methylpyridine is a type of chalcone derivative. Chalcone derivatives have attracted increasing attention due to their numerous pharmacological activities .
    • Methods of application or experimental procedures : Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities . The synthesis of some halogen substituted chalcones containing the 5-chlorothiophene moiety was highlighted in the study .
    • Results or outcomes : The tested compounds showed a varied range of inhibition values against all the tested microbial strains. Compound with a p-fluoro substituent on the phenyl ring exhibits elevated antimicrobial activity .
  • Proteomics Research

    • Summary of the application : 4-(5-Chloro-2-thienyl)-2-methylpyridine is used in proteomics research .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or outcomes : The specific results or outcomes were not detailed in the source .
  • Chemical Synthesis

    • Summary of the application : This compound is used in the synthesis of various chemical products .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or outcomes : The specific results or outcomes were not detailed in the source .
  • Allergy Inhibition

    • Summary of the application : 4-(5-Chloro-2-thienyl)-1,3-thiazol-2-amine is used as an allergy inhibitor .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or outcomes : The specific results or outcomes were not detailed in the source .
  • Antibacterial and Antifungal Activities

    • Summary of the application : This compound has been found to have antibacterial and antifungal activities .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or outcomes : The specific results or outcomes were not detailed in the source .
  • Enzyme Activation and Inhibition

    • Summary of the application : 4-(5-Chloro-2-thienyl)-1,3-thiazol-2-amine is used as an enzyme activator and inhibitor .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or outcomes : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-6-8(4-5-12-7)9-2-3-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIGTGWXZYRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-thienyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-thienyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-2-thienyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(5-Chloro-2-thienyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(5-Chloro-2-thienyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(5-Chloro-2-thienyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(5-Chloro-2-thienyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.